molecular formula C21H20BrNO2 B11317404 7-bromo-N-(4-butylphenyl)-1-benzoxepine-4-carboxamide

7-bromo-N-(4-butylphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11317404
M. Wt: 398.3 g/mol
InChI Key: UNWLBHGJRGAINV-UHFFFAOYSA-N
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Description

7-bromo-N-(4-butylphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines Benzoxepines are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(4-butylphenyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a benzoxepine precursor, followed by the introduction of the butylphenyl group and subsequent carboxamide formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-(4-butylphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Conditions often involve acidic or basic environments.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). Conditions typically involve anhydrous solvents.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols). Conditions vary depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

7-bromo-N-(4-butylphenyl)-1-benzoxepine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-bromo-N-(4-butylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-N-(4-butylphenyl)-1-benzoxepine-4-carboxamide stands out due to its unique benzoxepine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H20BrNO2

Molecular Weight

398.3 g/mol

IUPAC Name

7-bromo-N-(4-butylphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C21H20BrNO2/c1-2-3-4-15-5-8-19(9-6-15)23-21(24)16-11-12-25-20-10-7-18(22)14-17(20)13-16/h5-14H,2-4H2,1H3,(H,23,24)

InChI Key

UNWLBHGJRGAINV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2

Origin of Product

United States

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